Trans-2,3-Butylene carbonate
CAS No.: 51261-82-6
Cat. No.: VC17161710
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51261-82-6 |
|---|---|
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one |
| Standard InChI | InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
| Standard InChI Key | LWLOKSXSAUHTJO-IMJSIDKUSA-N |
| Isomeric SMILES | C[C@H]1[C@@H](OC(=O)O1)C |
| Canonical SMILES | CC1C(OC(=O)O1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
Trans-2,3-butylene carbonate, systematically named (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one, features a five-membered heterocyclic ring with two oxygen atoms and two methyl groups in a trans configuration. Its molecular formula, C₅H₈O₃, corresponds to a planar structure where the carbonate group bridges the 2 and 3 positions of the butylene chain. The compound exists as a racemic mixture of enantiomers due to its chiral centers at C4 and C5.
Table 1: Key Identifiers of Trans-2,3-Butylene Carbonate
Note: Two CAS numbers are reported, likely corresponding to distinct stereoisomers or registry entries .
Spectroscopic and Chromatographic Data
The compound’s structural confirmation relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The trans configuration yields distinct coupling constants in -NMR, with methyl protons resonating as doublets due to vicinal coupling. IR spectra show characteristic carbonyl (C=O) stretches at ~1,800 cm⁻¹ and C-O-C vibrations near 1,250 cm⁻¹.
Synthesis and Industrial Production
Catalytic Carbonation of 2-Butene
The primary synthesis route involves the reaction of trans-2-butene with carbon dioxide under catalytic conditions. A representative method employs zinc oxide (ZnO) or magnesium oxide (MgO) catalysts at 120–150 °C and 20–50 bar CO₂ pressure:
This process achieves yields exceeding 70% with high stereoselectivity, avoiding the formation of cis-isomers.
Alternative Methods
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Epoxide Carbonylation: Reacting trans-2,3-butylene oxide with CO₂ in the presence of quaternary ammonium salts.
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Enzymatic Synthesis: Lipase-catalyzed transesterification of dimethyl carbonate with trans-2,3-butanediol, though less common due to scalability challenges.
Physicochemical Properties
Thermal Stability and Phase Behavior
Trans-2,3-butylene carbonate exhibits a melting point of 37–38 °C and a boiling point of 49–51 °C under reduced pressure (0.2 Torr) . Its moderate thermal stability (decomposition onset at ~200 °C) makes it suitable for high-temperature battery applications.
Table 2: Thermodynamic and Solvent Properties
| Property | Value | Significance |
|---|---|---|
| Dielectric Constant | ~65 (at 25 °C) | Enhances lithium salt dissociation |
| Viscosity | 2.1 cP (at 25 °C) | Lower than EC (4.1 cP), aiding ion mobility |
| Flash Point | 112 °C | Reduces flammability risks |
Solvation Dynamics in Electrolytes
The compound’s Lewis basicity facilitates strong solvation of Li⁺ ions, lowering desolvation energy barriers during battery charging . Molecular dynamics simulations reveal that its trans configuration minimizes steric hindrance, enabling faster Li⁺ transport compared to cis-isomers .
Electrochemical Applications in Lithium-Ion Batteries
Solid Electrolyte Interphase (SEI) Formation
A landmark 1999 study by Chung et al. demonstrated that trans-2,3-butylene carbonate forms an SEI layer on graphite anodes with superior passivation properties . Key findings include:
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Reduced Reactivity: The SEI inhibits solvent co-intercalation, preventing graphite exfoliation .
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Composition: X-ray photoelectron spectroscopy (XPS) identified Li₂CO₃ and polycarbonates as dominant SEI components .
Table 3: Performance Comparison with Propylene Carbonate (PC)
| Parameter | Trans-2,3-BC | PC |
|---|---|---|
| Initial Coulombic Efficiency | 89% | 45% |
| Cycle Life (500 cycles) | 92% capacity retention | <50% capacity retention |
| SEI Thickness | 12 nm | 25 nm |
Electrolyte Formulation Strategies
Blending trans-2,3-butylene carbonate with ethylene carbonate (EC) (3:7 v/v) achieves a balance between high ionic conductivity (8.4 mS/cm) and SEI stability . Additives like fluoroethylene carbonate (FEC) further enhance cycle life by suppressing gas generation.
Future Research Directions
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High-Voltage Electrolytes: Investigating compatibility with nickel-rich cathodes (e.g., NMC811) above 4.5 V.
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Solid-State Batteries: Evaluating its plasticizing effect in sulfide-based solid electrolytes.
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Green Synthesis: Developing photocatalytic routes using CO₂ from industrial emissions.
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